molecular formula C4H6N4O2 B2699537 3-Methyl-1,2,4-oxadiazole-5-carbohydrazide CAS No. 40019-29-2

3-Methyl-1,2,4-oxadiazole-5-carbohydrazide

Cat. No.: B2699537
CAS No.: 40019-29-2
M. Wt: 142.118
InChI Key: QBHWZTHKHVEAIB-UHFFFAOYSA-N
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Description

3-Methyl-1,2,4-oxadiazole-5-carbohydrazide is a heterocyclic compound with the molecular formula C4H6N4O2. It belongs to the class of oxadiazoles, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom, making it a versatile scaffold for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1,2,4-oxadiazole-5-carbohydrazide typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazides with nitriles or carboxylic acids under acidic or basic conditions. For instance, the treatment of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at elevated temperatures can yield oxadiazole derivatives . Another method involves the oxidative cyclization of aroyl or acyl hydrazones using reagents like Fe(III)/TEMPO, IBX/TEAB, or Cu(OTf)2 .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1,2,4-oxadiazole-5-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can convert oxadiazoles into other heterocyclic compounds.

    Substitution: The oxadiazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic substitution can be carried out using reagents like halogens or sulfonyl chlorides, while nucleophilic substitution may involve amines or thiols.

Major Products Formed

The major products formed from these reactions include various substituted oxadiazoles, hydrazones, and other heterocyclic compounds, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Properties

IUPAC Name

3-methyl-1,2,4-oxadiazole-5-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O2/c1-2-6-4(10-8-2)3(9)7-5/h5H2,1H3,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBHWZTHKHVEAIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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